Cas no 1247560-89-9 (2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine)

2-{[(Piperidin-4-yl)methyl]sulfanyl}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperidinylmethylthio moiety. This structure imparts versatility in medicinal chemistry and drug development, particularly as a scaffold for designing bioactive molecules. The piperidine ring enhances binding affinity to biological targets, while the sulfur bridge improves metabolic stability. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties. The compound serves as a key intermediate in synthesizing potential therapeutic agents, including kinase inhibitors and CNS-targeting drugs. Its modular design allows for further functionalization, enabling structure-activity relationship studies. Suitable for research applications, it offers a robust platform for exploring novel pharmacophores in small-molecule discovery.
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine structure
1247560-89-9 structure
Product Name:2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine
CAS No:1247560-89-9
MF:C10H15N3S
MW:209.311200380325
MDL:MFCD16076062
CID:5231500
PubChem ID:61683968
Update Time:2026-03-07

2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine
    • 2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine
    • Pyrimidine, 2-[(4-piperidinylmethyl)thio]-
    • MDL: MFCD16076062
    • Inchi: 1S/C10H15N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2
    • InChI Key: GJVKFUNCKBNQIE-UHFFFAOYSA-N
    • SMILES: S(C1N=CC=CN=1)CC1CCNCC1

Computed Properties

  • Exact Mass: 209.099
  • Monoisotopic Mass: 209.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 63.1

2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine Pricemore >>

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2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1247560-89-9)2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine
Order Number:A1043431
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:15
Price ($):362.0
Email:sales@amadischem.com

2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine Related Literature

Additional information on 2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine

Comprehensive Overview of 2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine (CAS No. 1247560-89-9): Properties, Applications, and Research Insights

2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine (CAS No. 1247560-89-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This molecule combines a pyrimidine core with a piperidin-4-ylmethylsulfanyl substituent, making it a valuable intermediate for drug discovery and material science applications. Its molecular formula, C10H15N3S, reflects a balanced hydrophobicity and reactivity, which is critical for optimizing bioavailability in medicinal chemistry.

Recent studies highlight the growing demand for sulfur-containing heterocycles, particularly in the development of kinase inhibitors and antimicrobial agents. The sulfanyl linkage in 2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine enhances its binding affinity to biological targets, a feature often explored in structure-activity relationship (SAR) studies. Researchers are actively investigating its potential as a scaffold for central nervous system (CNS) therapeutics, given the piperidine moiety's prevalence in neuroactive compounds.

From a synthetic perspective, CAS No. 1247560-89-9 is typically prepared via nucleophilic substitution reactions between 4-(chloromethyl)piperidine and 2-mercaptopyrimidine. This route offers high yields and scalability, aligning with industrial needs for cost-effective intermediates. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity, a critical factor given the compound's role in high-value applications.

The compound's stability under physiological conditions has also made it a candidate for prodrug design. Its logP value (predicted ~2.1) suggests favorable membrane permeability, addressing a key challenge in drug delivery systems. Innovations in green chemistry have further optimized its synthesis, reducing reliance on hazardous solvents—a response to the pharmaceutical industry's push for sustainable practices.

Beyond pharmaceuticals, 2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine is explored in agrochemical research, where its heterocyclic framework contributes to herbicidal and fungicidal activity. Patent filings indicate its utility in crop protection formulations, reflecting broader trends in precision agriculture. This dual applicability in life sciences underscores its versatility.

In computational chemistry, molecular docking simulations of this compound reveal promising interactions with enzyme active sites, particularly those involving ATP-binding pockets. Such insights accelerate hit-to-lead optimization, reducing R&D timelines. Open-access databases like PubChem and ChEMBL now feature its physicochemical data, enabling collaborative research.

Regulatory compliance is another focal point. While CAS No. 1247560-89-9 is not classified as hazardous, adherence to REACH and GMP guidelines ensures safe handling in industrial settings. Suppliers increasingly provide certificates of analysis (CoA) to meet stringent quality standards demanded by contract research organizations (CROs).

Future directions may explore its role in bioconjugation techniques or as a linker in proteolysis-targeting chimeras (PROTACs). As AI-driven drug discovery gains traction, datasets incorporating this compound's properties will likely grow, further unlocking its potential. For researchers, staying updated via platforms like SciFinder or Google Scholar is essential to leverage emerging opportunities.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1247560-89-9)2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine
A1043431
Purity:99%
Quantity:1g
Price ($):362.0
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